2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

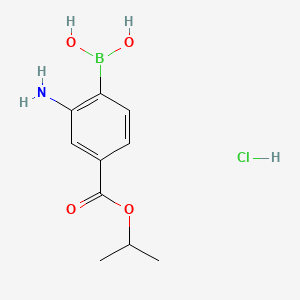

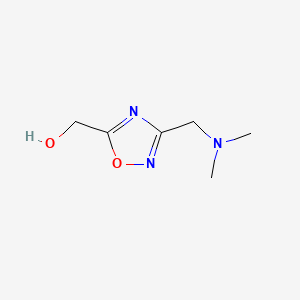

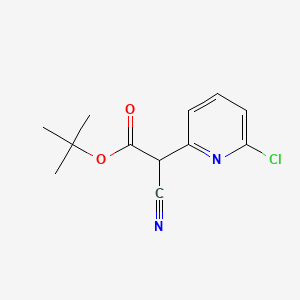

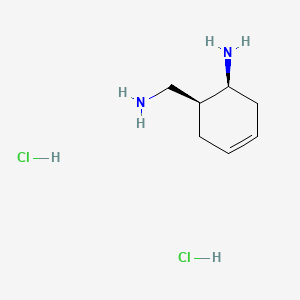

2-Chloro-3-(dimethoxymethyl)isonicotinonitrile is a chemical compound with the empirical formula C9H9ClN2O2 . It has a molecular weight of 212.63 . This compound is used in various scientific research, with applications ranging from pharmaceutical synthesis to material science.

Molecular Structure Analysis

The SMILES string for this compound isCOC(OC)c1c(Cl)nccc1C#N . This notation provides a way to represent the structure of the molecule in a text format. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 212.63 , and its empirical formula is C9H9ClN2O2 .Applications De Recherche Scientifique

Multicomponent Reactions and Functional Group Conversion

One significant application of similar nitrile compounds involves their use in multicomponent reactions, such as the Ugi, Passerini, and Ugi-Smiles reactions. These compounds act as neutral, nucleophilic equivalents of COOH, facilitating the transformation into a variety of carboxylic acid derivatives. This versatile application showcases the potential of nitriles in synthesizing highly functionalized organic molecules, offering a straightforward pathway to diverse chemical structures (Kreye, Westermann, & Wessjohann, 2007).

Regioselective Nucleophilic Substitution

Research on nitriles also highlights their role in regioselective nucleophilic substitution reactions. For example, certain nitrile compounds undergo selective reactions leading to the formation of structurally complex and functionally rich products. These outcomes emphasize the importance of nitriles in achieving regioselectivity, an essential aspect of synthetic organic chemistry that ensures the precise modification of molecules (Dyadyuchenko et al., 2021).

Oxidation to Isocyanates

Nitriles can be efficiently oxidized to isocyanates, a class of highly reactive compounds with numerous applications in the production of polymers, pharmaceuticals, and agrochemicals. This oxidation process, catalyzed by trifluoroacetic anhydride using DMSO, is notable for its simplicity and the high purity of the resulting isocyanates. The ability to directly utilize or isolate these isocyanates opens up new avenues in material science and drug development (Le & Ganem, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers

Biochemical Pathways

Without knowledge of the specific target of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile, it is difficult to summarize the affected biochemical pathways and their downstream effects

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target and carries out its action. Without specific information on the target and mode of action of this compound, it is challenging to discuss how environmental factors might influence its action .

Propriétés

IUPAC Name |

2-chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-13-9(14-2)7-6(5-11)3-4-12-8(7)10/h3-4,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWYBPKJLNAJEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

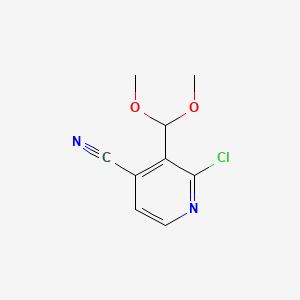

COC(C1=C(C=CN=C1Cl)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674052 |

Source

|

| Record name | 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186310-98-4 |

Source

|

| Record name | 2-Chloro-3-(dimethoxymethyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B581303.png)

![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)